IDO1 Inhibitory Potency: 5-Fold Higher Affinity Than Example 20 Analog in Identical Recombinant Human IDO1 Assay
N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide (Example 9) inhibits recombinant human IDO1 with an IC50 of 100 nM at pH 6.5, 2°C [1]. In contrast, the structurally related Example 20 analog (bearing a modified substitution pattern on the oxadiazole ring) shows an IC50 of 500 nM under identical assay conditions [2]. This represents a 5-fold difference in potency between two compounds from the same patent series, tested in the same recombinant human IDO1 enzymatic assay.
| Evidence Dimension | IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Example 20 analog (BindingDB BDBM223018) IC50 = 500 nM |
| Quantified Difference | 5-fold more potent (100 nM vs 500 nM) |
| Conditions | Recombinant human IDO1 with N-terminal His tag, expressed in E. coli, pH 6.5, 2°C |
Why This Matters
A 5-fold potency difference directly impacts the concentration required for effective IDO1 blockade in cellular and in vivo models, influencing both dosing regimens and the interpretability of target-engagement studies.
- [1] BindingDB, BDBM223007; IC50 100 nM for human IDO1. Entry Details: entryid=12088, 7881, 9805. View Source
- [2] BindingDB, BDBM223018; IC50 500 nM for human IDO1. Entry Details: US9320732 Example 20. View Source
